2-Ethoxy-2-(oxolan-3-yl)acetic acid
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Overview
Description
2-Ethoxy-2-(oxolan-3-yl)acetic acid is an organic compound with the molecular formula C8H14O4. It is a carboxylic acid derivative featuring an ethoxy group and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-(oxolan-3-yl)acetic acid typically involves the reaction of ethyl bromoacetate with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Methoxy derivatives
Scientific Research Applications
2-Ethoxy-2-(oxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-(oxolan-3-yl)acetic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydrofuran ring provides additional stability and specificity in these interactions .
Comparison with Similar Compounds
2-Methoxy-2-(oxolan-3-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-2-(tetrahydropyran-3-yl)acetic acid: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness: 2-Ethoxy-2-(oxolan-3-yl)acetic acid is unique due to its specific combination of an ethoxy group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-ethoxy-2-(oxolan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(8(9)10)6-3-4-11-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQQGBTYDZQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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